2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Overview
Description
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H5Cl2N3 . It is used in various chemical reactions due to its structure and properties .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is 226.06 . The IUPAC name for this compound is 2,4-dichloro-6-(4-pyridinyl)pyrimidine .Chemical Reactions Analysis
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of New Pyrimidine Derivatives
- Summary of Application: “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine” were prepared using organolithium reagents. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Methods of Application: The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form 3 .
- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Anti-Inflammatory Activities of Pyrimidines
- Summary of Application: Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of Disubstituted Pyrimidines
- Summary of Application: It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Synthesis of Biarylpyrimidines
- Summary of Application: It was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Synthesis of Disubstituted Pyrimidines
- Summary of Application: It reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
- Methods of Application: 2,4-Dichloro-6-methylpyrimidine was used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine
- Summary of Application: 2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Synthesis of 4,6-Disubstituted Pyrimidines
- Summary of Application: It was used as a starting reagent for the synthesis of 4,6-disubstituted pyrimidines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Synthesis of Biarylpyrimidines
- Summary of Application: It was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine
- Summary of Application: 2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,4-dichloro-6-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWJQTVRIKAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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